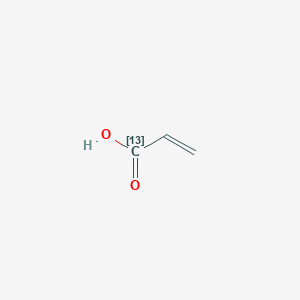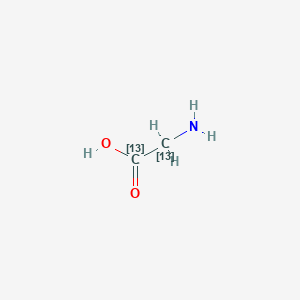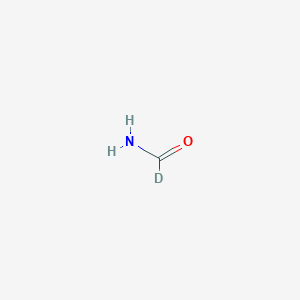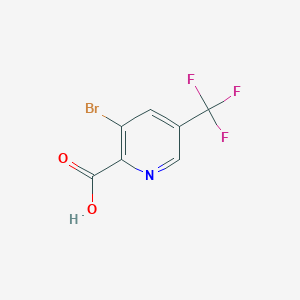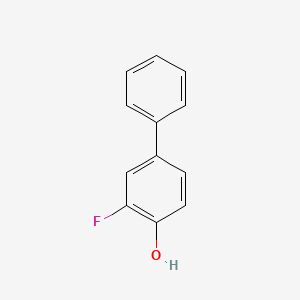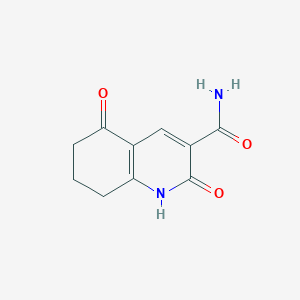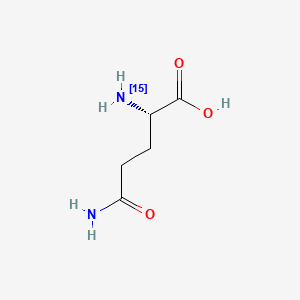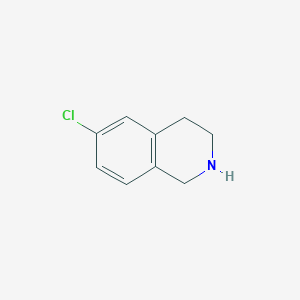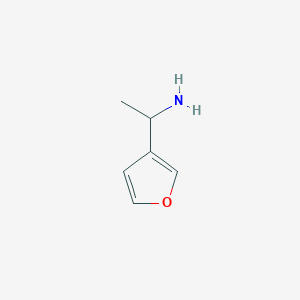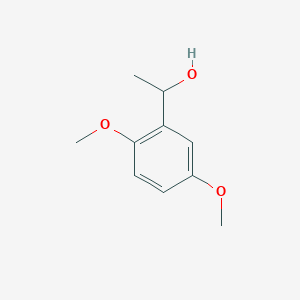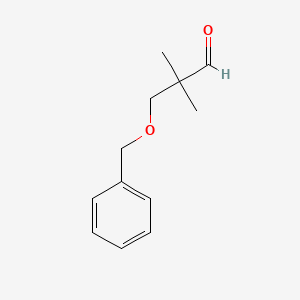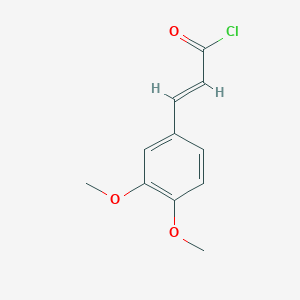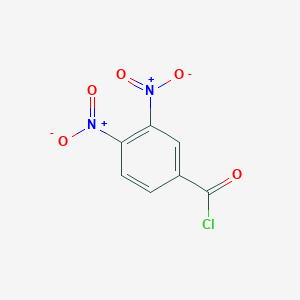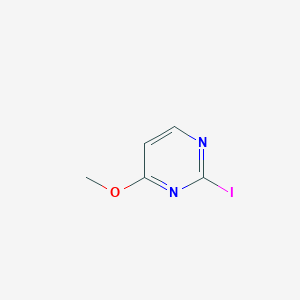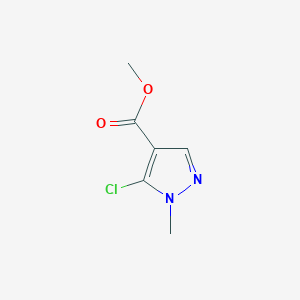
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a chloro substituent and a carboxylate ester group in the molecule suggests that it may have interesting chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through a cyclocondensation reaction. For instance, the synthesis of related compounds has been achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another method involves the one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods could potentially be adapted for the synthesis of methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate by incorporating the appropriate chloro and methyl substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the structure of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was determined to crystallize in the monoclinic system with space group P21/c . The crystal structure is typically stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions . These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carboxylate ester group, for instance, can participate in esterification and hydrolysis reactions, while the chloro substituent can be involved in nucleophilic substitution reactions. The reactivity of the pyrazole ring itself can lead to the formation of various adducts and complexes, which can be exploited in the synthesis of pharmaceuticals and other bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds . Theoretical calculations, including density functional theory (DFT), can predict properties such as HOMO-LUMO energy levels, molecular electrostatic potential, and NMR chemical shifts, which are compared with experimental data to validate the structure and properties of the compound . Thermo gravimetric analysis can provide information on the thermal stability of the compound .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
- The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- The outcomes include the synthesis of bioactive chemicals that have numerous pharmacological functions including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
-
Agrochemistry
- Pyrazoles are also used in agrochemistry . A series of pyrazole derivatives is used as insecticides, fungicides, and herbicides .
- The methods of application involve the synthesis of 5-chloropyrazole-4-carbaldehyde, which is an important intermediate for the synthesis of a variety of otherwise difficult to obtain, synthetically useful, and novel heterocyclic systems .
- The outcomes include the production of effective fungicidal agents and compounds with potential antifungal activities for the control of some plant diseases .
-
Coordination Chemistry
- Pyrazoles are used in coordination chemistry . They can act as ligands and form complexes with various metals .
- The methods of application involve the synthesis of pyrazole derivatives and their subsequent reaction with metal salts to form complexes .
- The outcomes include the formation of metal-pyrazole complexes that have potential applications in catalysis, magnetism, and luminescence .
-
Organometallic Chemistry
- Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds that have potential applications in various fields .
- The methods of application involve the reaction of pyrazole derivatives with organometallic reagents .
- The outcomes include the synthesis of organometallic compounds that can be used as catalysts in various chemical reactions .
-
Antileishmanial and Antimalarial Activities
- Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
- The methods of application involve the synthesis of hydrazine-coupled pyrazoles and their subsequent evaluation against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- The outcomes include the discovery of compounds with superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
-
Intermediate in the Synthesis of Chlorpyrifos
- “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” is an important intermediate in the synthesis of Chlorpyrifos , a widely used organophosphate insecticide .
- The methods of application involve the reaction of “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” with other reagents to form Chlorpyrifos .
- The outcomes include the production of Chlorpyrifos, which is used to control a variety of insects in wide range of settings .
-
Silver-Mediated [3 + 2] Cycloaddition
- Pyrazoles are used in silver-mediated [3 + 2] cycloaddition . This is a type of reaction that combines two molecules to form a larger one .
- The methods of application involve the use of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) in the presence of a silver catalyst .
- The outcomes include the synthesis of monosubstituted pyrazoles .
-
Pharmacological Activities
- Pyrazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- The methods of application involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
- The outcomes include the discovery of compounds with diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Intermediate in the Synthesis of Other Compounds
- “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” is used as an intermediate in the synthesis of other compounds .
- The methods of application involve the reaction of “Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate” with other reagents to form the desired compounds .
- The outcomes include the production of various compounds that have potential applications in various fields .
Eigenschaften
IUPAC Name |
methyl 5-chloro-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHZTZQQJQKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226686 | |
| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
88398-85-0 | |
| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



